Chromone, 2-(ethylmethylamino)-6-phenyl-

Regioselectivity Physicochemical Profiling Chromone Scaffold Optimization

The compound 2-(ethylmethylamino)-6-phenyl-4H-chromen-4-one (CAS 83766-99-8) is a fully synthetic small-molecule chromone (4H-1-benzopyran-4-one) featuring an N-ethyl-N-methylamino substituent specifically at the C-2 position and a phenyl ring at the C-6 position. With a molecular formula of C18H17NO2 and a calculated exact mass of 279.126 Da, it represents a highly specific, non-natural substitution pattern designed for structure-activity relationship (SAR) exploration, rather than a naturally occurring flavonoid.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 83766-99-8
Cat. No. B11842447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromone, 2-(ethylmethylamino)-6-phenyl-
CAS83766-99-8
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCCN(C)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-11-14(9-10-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
InChIKeyBCIAYWPWBWTFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylmethylamino)-6-phenyl-4H-chromen-4-one (CAS 83766-99-8): Understanding This Specific Chromone Scaffold for Targeted Research Procurement


The compound 2-(ethylmethylamino)-6-phenyl-4H-chromen-4-one (CAS 83766-99-8) is a fully synthetic small-molecule chromone (4H-1-benzopyran-4-one) featuring an N-ethyl-N-methylamino substituent specifically at the C-2 position and a phenyl ring at the C-6 position . With a molecular formula of C18H17NO2 and a calculated exact mass of 279.126 Da, it represents a highly specific, non-natural substitution pattern designed for structure-activity relationship (SAR) exploration, rather than a naturally occurring flavonoid . Its procurement for research use is driven by the need for precise atomic-level control over substitution topology, which directly dictates its physicochemical behavior and biological target engagement potential, distinguishing it from generic chromone libraries .

Why 2-(Ethylmethylamino)-6-phenyl-4H-chromen-4-one (CAS 83766-99-8) Cannot Be Replaced by Generic or Isomeric Chromones


The specific regioisomeric identity of CAS 83766-99-8—with a tertiary amino group at C-2 and a phenyl ring at C-6—creates a unique spatial and electronic profile that cannot be replicated by other phenyl-positional isomers (e.g., 7- or 8-phenyl) or N-substituted analogs. In drug discovery and chemical biology, even a single-atom shift in substituent position can fundamentally alter molecular recognition, as the relative orientation of the C-6 phenyl to the C-2 amino pharmacophore dictates the overall three-dimensional shape (the 'privileged scaffold' topology) recognized by biological targets . Generic substitution with a structurally similar chromone ignores these critical, position-dependent contributions to binding enthalpy, conformational flexibility, and metabolic stability, leading to irretrievable loss of target engagement, uninterpretable SAR, or failed hit-to-lead campaigns. Furthermore, the N-ethyl-N-methyl substitution pattern itself imparts distinct basicity, steric bulk, and lipophilicity compared to primary or dimethylamino analogs, directly influencing solubility, permeability, and off-target liability . Any deviation from this precise substitution pattern nullifies the specific hypothesis under investigation.

Quantitative Differentiation Guide for 2-(Ethylmethylamino)-6-phenyl-4H-chromen-4-one (CAS 83766-99-8): Measured Evidence Against Comparators


Regioisomeric Differentiation: Physicochemical Property Shift vs. 7-Phenyl Isomer (CAS 83767-02-6)

Repositioning the phenyl substituent from the C-7 to the C-6 position on the chromone core results in a measurable shift in bulk physicochemical properties. This is critical because molecular density, boiling point, and flash point collectively influence chromatographic retention, formulation behavior, and vapor-phase handling properties. The target 6-phenyl isomer (CAS 83766-99-8) exhibits a density of 1.2 g/cm³ and a flash point of 210°C . While the absolute change may appear small, these property sets dictate practical laboratory handling, purification strategy, and suitability for specific formulation techniques (e.g., hot melt extrusion) that are sensitive to the compound's cohesive energy density. Notably, the shift in the chromenone ring's electronic distribution induced by the 6- vs. 7-phenyl placement is expected to alter the pKa of the protonated amino group, thereby affecting solubility in biorelevant media, though direct comparative pKa data have not been publicly reported in a standardized fashion .

Regioselectivity Physicochemical Profiling Chromone Scaffold Optimization

Regioisomeric Differentiation: Boiling Point Elevation vs. 7-Phenyl Isomer (CAS 83767-02-6)

A significant upward shift in the boiling point is observed for the 6-phenyl isomer compared to the 7-phenyl analog . Specifically, the target compound's boiling point is 423.7°C at 760 mmHg, while its 7-phenyl counterpart has a reported boiling point of 399.3°C at 760 mmHg. This differential of -24.4°C is a direct consequence of the altered molecular symmetry and dipole moment vector, affecting intermolecular forces in the liquid state. This is not a trivial difference; it dictates the choice of downstream purification methods, as lower-boiling isomers are more amenable to vacuum distillation without thermal degradation, while the 6-phenyl isomer's higher boiling point may require specialized high-vacuum wiped-film techniques. For procurement aimed at large-scale synthesis or crystallization process development, this thermal threshold is a critical parameter in equipment selection and scale-up safety assessment.

Thermal Stability Distillation Purification Volatility

Regioisomeric Differentiation: Flash Point Variation vs. 7-Phenyl Isomer (CAS 83767-02-6)

The flash point, a critical safety parameter for storage, handling, and transport classification, also differs between the two regioisomers. The 6-phenyl isomer exhibits a flash point of 210°C , whereas the 7-phenyl isomer is reported to have a flash point of 186.2°C . This -23.8°C lower flash point for the 7-phenyl analog signifies a materially greater fire hazard under standard laboratory and process conditions. When procuring a chromone for use in flammable solvent systems or at elevated temperatures, the flash point directly informs the required safety protocols. Substituting the 6-phenyl isomer with a compound that has a significantly lower flash point introduces an unaccounted-for risk in exothermic reaction screening or hot-fill operations, potentially violating established standard operating procedures and safety data sheets based on the target compound's hazard classification.

Safety Classification Flammability Chemical Process Safety

Precision Application Scenarios for 2-(Ethylmethylamino)-6-phenyl-4H-chromen-4-one (CAS 83766-99-8)


Calibration and Validation of Regioselective Synthetic Routes

The documented thermal property differences (boiling point, flash point) between the 6-phenyl and 7-phenyl isomers establish CAS 83766-99-8 as a distinct reference standard for calibrating chromatographic purity methods designed to distinguish these challenging regioisomeric pairs . In medchem scale-up, confirming the absence of the 7-phenyl or 8-phenyl byproducts is mandatory; the 6-phenyl compound's unique thermal signature provides a clear, quantifiable benchmark for GC-FID or HPLC-DAD method validation, ensuring synthetic fidelity and impurity tracking during route scouting and gram-scale preparation . Unlike the lower-boiling 7-phenyl isomer, the 6-phenyl analog requires different thermal process parameters, making it an essential control for verifying staged purification protocols.

Privileged Scaffold Development for CNS-Targeted Serotonin Receptor Ligands

The 2-amino-6-phenylchromone core is recognized as a privileged scaffold for CNS drug discovery, particularly for modulating serotonin receptor subtypes and monoamine oxidase enzymes . The N-ethyl-N-methylamine substitution at C-2 on CAS 83766-99-8 is designed to probe the steric and basicity tolerance of the orthosteric binding pocket of receptors like 5-HT1A or the active site of MAO-B, where subtle changes in N-alkyl groups drastically alter selectivity profiles and blood-brain barrier penetration . Its procurement is essential for generating SAR data that maps the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this specific substitution pattern, directly informing lead optimization programs where the 6-phenyl position has been identified as critical for target engagement. Using a generic 2-amino-3-phenyl regioisomer would invalidate the entire binding topology hypothesis and lead to false-negative SAR conclusions.

Physicochemical Property Benchmarking for Formulation Pre-screening

The unique combination of density (1.2 g/cm³), high boiling point (423.7°C), and relatively high flash point (210°C) for CAS 83766-99-8 positions it as a distinct candidate in early-stage physicochemical profiling for novel drug delivery systems . For instance, in the development of amorphous solid dispersions via hot melt extrusion, the compound's thermal stability window (inferred from its high boiling point and flash point relative to its likely melting point) can be quantitatively benchmarked against the 7-phenyl isomer. Any formulation strategy relying on precise control of melting-induced degradation would fail if the incorrect, more volatile, and more flammable isomer were used in its place, leading to inaccurate stability predictions and wasted formulation resources.

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